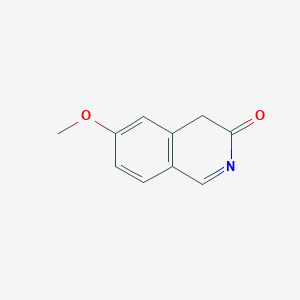
6-methoxyisoquinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxyisoquinolin-3(2H)-one is a heterocyclic organic compound with the molecular formula C10H9NO2 It is a derivative of isoquinoline, featuring a methoxy group at the 6-position and a keto group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxyisoquinolin-3(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with benzaldehyde, which undergoes nitration to form m-methoxybenzaldehyde.
Reduction and Diazotization: The m-methoxybenzaldehyde is then reduced, diazotized, hydrolyzed, and methylated to yield 3-methoxybenzaldehyde.
Condensation and Reduction: The 3-methoxybenzaldehyde is condensed with nitromethane to form a Schiff base, which is subsequently reduced using aluminum hydride to produce p-phenylethylamine.
Pictet-Spengler Reaction: The p-phenylethylamine undergoes a Pictet-Spengler reaction with 40% aqueous formaldehyde to form 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Dehydrogenation: Finally, the 6-methoxy-1,2,3,4-tetrahydroisoquinoline is dehydrogenated to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Methoxyisoquinolin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
6-Methoxyisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-methoxyisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
6-Methoxyisoquinoline: Similar in structure but lacks the keto group at the 3-position.
6-Methoxyquinoline: Contains a quinoline ring instead of an isoquinoline ring.
6-Methoxyquinoxaline: Features a quinoxaline ring with a methoxy group at the 6-position.
Uniqueness
6-Methoxyisoquinolin-3(2H)-one is unique due to the presence of both a methoxy group and a keto group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
6-methoxy-4H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-4,6H,5H2,1H3 |
InChIキー |
LSNUWPHRKQQRNF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=NC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


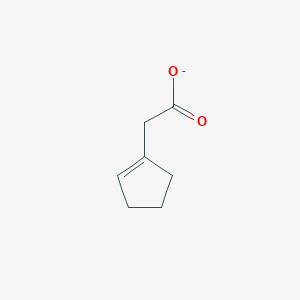
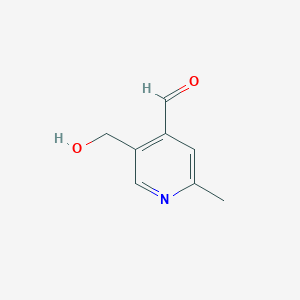
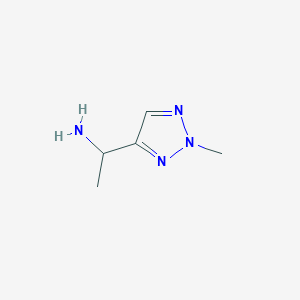
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
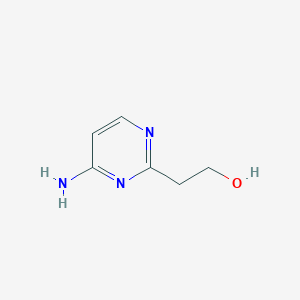
![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)




![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)

![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
